molecular formula C10H9N3O2 B1423508 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1340352-96-6

4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1423508
CAS RN: 1340352-96-6
M. Wt: 203.2 g/mol
InChI Key: LBLKYLOSXMVJQJ-UHFFFAOYSA-N
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Description

“4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry, drug discovery, and material sciences .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis involved multi-step chemical modifications of 3-bromobenzoic acid .


Molecular Structure Analysis

The molecular structure of these compounds was established using techniques such as NMR and MS analysis . The single-crystal X-ray diffraction analysis of related compounds reveals complex topologies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to generate the related triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-Methyl-4H-1,2,4-triazole-3-thiol, include a melting point of 165-169 °C (lit.) and solubility in acetone: soluble 2.5%, clear, colorless to faintly yellow .

Scientific Research Applications

Coordination Polymers and Dye Adsorption

Complexes containing the triazole moiety have been used to create coordination polymers that exhibit selective adsorption properties. For instance, a complex known as Complex 4 has demonstrated the ability to selectively adsorb sulfate-containing dyes through Lewis acid–base interactions .

Anticancer Activity

Triazole derivatives have been synthesized and evaluated for their potential anticancer activity. In particular, studies have shown that certain compounds can inhibit the growth of MCF-7 tumor cells, which are a type of breast cancer cell line .

Antimicrobial Activities

Some new triazole derivatives have shown good antimicrobial activities against various test microorganisms. This includes compounds with a 5-mercapto-1,3,4-oxadiazole ring attached to the 1,2,4-triazole nucleus via a methylene linkage .

Photocatalytic Capability

The photocatalytic capability of triazole-based complexes has been explored, with findings indicating excellent performance in the degradation of certain dyes such as methylene blue (MB) and methyl violet (MV) .

Synthesis of Schiff Bases

Triazole compounds have been used as starting materials for the synthesis of Schiff bases, which are an important class of organic compounds with various applications in medicinal chemistry and materials science .

Design and Synthesis for Anticancer Evaluation

Novel triazole derivatives have been designed and synthesized to evaluate their anticancer activity. This includes a range of derivatives such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole .

Mechanism of Action

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of new therapeutic agents.

properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLKYLOSXMVJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

CAS RN

1340352-96-6
Record name 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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